Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate is a chemical compound with the molecular formula C₉H₈BrN₃O₂S. It is characterized by the presence of an azido group, a brominated thiophene ring, and an enoate ester.
Vorbereitungsmethoden
The synthesis of Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the brominated thiophene ring can engage in various substitution reactions. These interactions can lead to the formation of new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate can be compared with other enoate esters and azido compounds:
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Similar in structure but with different functional groups.
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate: Another similar compound with variations in the substituents on the enoate ester
Eigenschaften
CAS-Nummer |
91545-53-8 |
---|---|
Molekularformel |
C9H8BrN3O2S |
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7(12-13-11)3-6-4-8(10)16-5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
OVLUPRJLPKTAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CSC(=C1)Br)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.